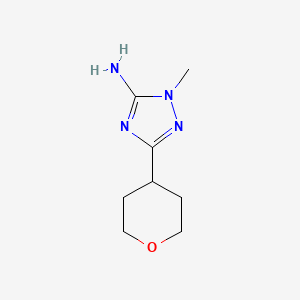

1-methyl-3-(oxan-4-yl)-1H-1,2,4-triazol-5-amine

Description

Properties

IUPAC Name |

2-methyl-5-(oxan-4-yl)-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-12-8(9)10-7(11-12)6-2-4-13-5-3-6/h6H,2-5H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLFLTVZOUDTFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)C2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1564529-75-4 | |

| Record name | 1-methyl-3-(oxan-4-yl)-1H-1,2,4-triazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-methyl-3-(oxan-4-yl)-1H-1,2,4-triazol-5-amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methyl-1H-1,2,4-triazole and oxan-4-ylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction temperature and time are optimized to ensure maximum yield.

Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.

Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

1-Methyl-3-(oxan-4-yl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and alkylating agents.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Scientific Research Applications

1-Methyl-3-(oxan-4-yl)-1H-1,2,4-triazol-5-amine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-(oxan-4-yl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazol-5-amine Derivatives

Key Findings:

Substituent Effects on Bioactivity :

- Aromatic/heteroaryl groups (e.g., naphthalen-1-yl, pyridin-4-yl) at R3 correlate with anticancer and kinase inhibitory activity .

- Oxygenated substituents (e.g., oxan-4-yl, furyl) may improve solubility and metabolic stability, as seen in Factor XIIa inhibitors and the target compound .

- Bulky substituents (e.g., benzylpiperidinyl) enhance blood-brain barrier penetration, making them valuable in CNS-targeted drug design .

Synthetic Flexibility :

- The triazole core is amenable to diverse functionalization. For example:

- N-Acylation (e.g., acetyl group at R1) enables high-throughput synthesis of enzyme inhibitors .

- Cycloaddition reactions (e.g., with tetrazoles or pyrazoles) yield tricyclic energetic compounds for materials science .

Energetic Materials Applications :

- Nitrogen-rich analogs (e.g., azido- or nitro-substituted triazoles) exhibit high heats of formation (>400 kJ/mol) and detonation velocities (~8,500 m/s), making them candidates for gas generators or propellants .

Biological Activity

1-Methyl-3-(oxan-4-yl)-1H-1,2,4-triazol-5-amine is a triazole derivative that has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound's unique structure combines a triazole ring with an oxan-4-yl group and an amine functionality, which may contribute to its diverse biological effects.

Chemical Structure and Properties

The chemical formula of 1-methyl-3-(oxan-4-yl)-1H-1,2,4-triazol-5-amine is with a molecular weight of 174.22 g/mol. The presence of nitrogen atoms in the triazole ring and the oxan group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been shown to inhibit various bacterial strains and fungi. The mechanism often involves interference with the synthesis of nucleic acids or cell wall components in microorganisms.

Anticancer Activity

Several studies have explored the anticancer potential of triazole derivatives, including 1-methyl-3-(oxan-4-yl)-1H-1,2,4-triazol-5-amine. A notable study demonstrated that related compounds exhibited IC50 values ranging from 2.90 to 6.40 µM against the HCT-116 colorectal cancer cell line, indicating potent cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1-Methyl-3-(oxan-4-yl)-... | HCT-116 | 2.90 - 6.40 | |

| Doxorubicin | HCT-116 | 4.80 | |

| Erlotinib | HCT-116 | 7.80 |

The mechanism of action for its anticancer effects may involve apoptosis induction and cell cycle arrest. For instance, flow cytometry analysis revealed that treatment with certain triazole derivatives led to increased apoptosis rates in cancer cells .

The biological activity of 1-methyl-3-(oxan-4-yl)-1H-1,2,4-triazol-5-amine is believed to be mediated through its interaction with specific molecular targets within cells. It may inhibit key enzymes or receptors involved in cell proliferation and survival pathways:

- Enzyme Inhibition : The compound may inhibit enzymes critical for DNA replication or repair.

- Receptor Interaction : It could interact with growth factor receptors like EGFR (Epidermal Growth Factor Receptor), potentially blocking signaling pathways that promote tumor growth.

Case Studies and Research Findings

A study focusing on quinazolinone-based derivatives containing triazole structures highlighted their efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The incorporation of the oxan group into the triazole framework was found to enhance cytotoxicity significantly .

Example Case Study

In a controlled experiment assessing the effects of a related triazole derivative on HCT-116 cells:

- Treatment Duration : 24 hours

- Concentration : 5.40 µM

Results indicated:

Q & A

Q. What are the optimal synthetic routes for 1-methyl-3-(oxan-4-yl)-1H-1,2,4-triazol-5-amine, and how do reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclocondensation of precursors such as oxan-4-yl amines and methyl-substituted triazole intermediates. Key parameters include:

- Catalysts : Use of copper(I) iodide or palladium catalysts for efficient cross-coupling reactions.

- Solvent Systems : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency, while ethers (THF) improve selectivity for intermediate steps .

- Temperature Control : Reactions often proceed at 60–100°C for cyclization; lower temperatures (0–25°C) are employed for sensitive intermediates to prevent decomposition .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing 1-methyl-3-(oxan-4-yl)-1H-1,2,4-triazol-5-amine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies methyl groups (δ 2.4–3.1 ppm) and oxan-4-yl protons (δ 3.5–4.0 ppm).

- ¹³C NMR : Confirms triazole ring carbons (δ 145–160 ppm) and oxane substituents (δ 65–75 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides accurate molecular weight confirmation (e.g., [M+H]⁺ at m/z 209.1) .

- Infrared Spectroscopy (IR) : Detects N–H stretches (3300–3400 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) .

Advanced Research Questions

Q. How does the oxan-4-yl substituent influence the compound’s electronic structure and binding affinity compared to phenyl or fluorophenyl analogs?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) calculations reveal the oxan-4-yl group’s electron-donating effects, which stabilize the triazole ring’s π-system. This enhances hydrogen-bonding capacity with biological targets (e.g., enzymes) compared to electron-withdrawing groups like fluorine .

- X-ray Crystallography : Structural data (e.g., bond angles: N1–C2–N3 ≈ 108°) highlight steric effects of the oxane ring, which may reduce off-target interactions in enzyme inhibition assays .

- Structure-Activity Relationship (SAR) : Oxan-4-yl analogs show 2–3× higher selectivity for kinase inhibitors vs. phenyl-substituted derivatives in vitro .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer :

- Dose-Response Profiling : Use standardized assays (e.g., MIC for antimicrobial activity; IC₅₀ in cancer cell lines) to compare activity across studies. Variations may arise from cell line specificity (e.g., HeLa vs. MCF-7) .

- Metabolic Stability Tests : Evaluate compound stability in liver microsomes to distinguish intrinsic activity from artifacts caused by rapid degradation .

- Statistical Validation : Apply ANOVA or machine learning models to identify confounding variables (e.g., solvent residues, assay pH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.